molecular formula C6H6N4O2 B127787 7-Methylxanthine CAS No. 552-62-5

7-Methylxanthine

Cat. No. B127787
CAS RN: 552-62-5
M. Wt: 166.14 g/mol
InChI Key: PFWLFWPASULGAN-UHFFFAOYSA-N
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Description

7-Methylxanthine, also known as heteroxanthine, is a naturally occurring purine alkaloid. It is an active metabolite of caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine). This compound is a non-selective antagonist of adenosine receptors and has been studied for its potential to slow the progression of myopia (nearsightedness) in children .

Scientific Research Applications

7-Methylxanthine has a wide range of scientific research applications:

Mechanism of Action

7-Methylxanthine exerts its effects primarily through antagonism of adenosine receptors. By blocking these receptors, it prevents the typical inhibitory effects of adenosine on neural activity, leading to increased alertness and wakefulness. Additionally, it can inhibit phosphodiesterases, leading to increased levels of cyclic adenosine monophosphate (cAMP) and enhanced cellular signaling .

Similar Compounds:

  • Caffeine (1,3,7-trimethylxanthine)
  • Theobromine (3,7-dimethylxanthine)
  • Theophylline (1,3-dimethylxanthine)
  • Paraxanthine (1,7-dimethylxanthine)

Comparison: this compound is unique in its specific antagonism of adenosine receptors and its potential therapeutic applications in myopia and gout. Unlike caffeine, which is widely consumed for its stimulant effects, this compound is primarily studied for its medical benefits. Theobromine and theophylline share similar pharmacological properties but differ in their potency and specific applications .

Future Directions

7-MX is efficient in retarding axial elongation and myopia progression among myopic children . The treatment is safe and without side effects, and may be continued until 18–20 years of age, when age-related cross-linking of collagen prevents further elongation of the eye . Further studies are needed to determine whether the association is causal .

Biochemical Analysis

Biochemical Properties

7-Methylxanthine is a methyl derivative of xanthine . It antagonizes adenosine receptors in the central nervous system and peripheral tissues . This antagonistic action is a key aspect of its biochemical interactions .

Cellular Effects

This compound has been shown to have effects on various types of cells. It may slow the progression of myopia by retarding axial elongation in myopic children .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its role as a non-selective antagonist of the adenosine receptors . This means it binds to these receptors and inhibits their function, which can influence various cellular and molecular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reduce myopia progression and axial eye growth over time . It is non-toxic and effective in reducing myopia progression and axial eye growth in experimental and clinical studies .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, particularly in relation to its potential to control myopia progression

Metabolic Pathways

This compound is part of the metabolic pathway that includes xanthosine, 7-methylxanthosine, this compound, theobromine, and caffeine . The catabolism of caffeine, a related compound, starts with its conversion to theophylline .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the available literature. Given its biochemical properties and its role as a non-selective antagonist of the adenosine receptors , it can be inferred that it likely interacts with these receptors at the cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methylxanthine can be synthesized through various chemical and biocatalytic methods. One efficient method involves the use of a mixed-culture system composed of engineered Escherichia coli strains. These strains are designed to convert caffeine to this compound. Optimal reaction conditions include equal concentrations of caffeine and theobromine specialist cells at an optical density of 50, reacted with 2.5 mM caffeine for 5 hours. This method has achieved an 85.6% molar conversion rate .

Industrial Production Methods: Industrial production of this compound is limited due to its complex synthesis and the requirement for hazardous chemicals. the biocatalytic process using engineered microbial cells presents a promising alternative for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-Methylxanthine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various hydroxylated derivatives .

properties

IUPAC Name

7-methyl-3H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWLFWPASULGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203696
Record name 7-Methylxanthine
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Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Methylxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001991
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CAS RN

552-62-5
Record name 7-Methylxanthine
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Record name 7-Methylxanthine
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Record name 7-Methylxanthine
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Record name 7-Methylxanthine
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Record name 3,7-dihydro-7-methyl-1H-purine-2,6-dione
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Record name 7-METHYLXANTHINE
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Record name 7-Methylxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

> 300 °C
Record name 7-Methylxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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